rac-Vigabatrin-13C,d2 (Major)

Catalog No.
S1800256
CAS No.
1330171-61-3
M.F
C₅¹³CH₉D₂NO₂
M. Wt
132.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-Vigabatrin-13C,d2  (Major)

CAS Number

1330171-61-3

Product Name

rac-Vigabatrin-13C,d2 (Major)

Molecular Formula

C₅¹³CH₉D₂NO₂

Molecular Weight

132.16

Synonyms

(+/-)-4-Amino-5-hexenoic Acid-13C,d2; (+/-)-γ-Vinyl GABA-13C,d2; GVG-13C,d2; MDL 71754-13C,d2; RMI 71754-13C,d2; Sabril-13C,d2; Vigabatrin-13C,d2; γ-Vinyl-GABA-13C,d2; γ-Vinyl-γ-aminobutyric Acid-13C,d2;

Labeled Vigabatrin. A novel antiepileptic

rac-Vigabatrin-13C,d2 (Major) is a stable isotope-labeled derivative of vigabatrin, a gamma-aminobutyric acid transaminase inhibitor primarily used in the treatment of epilepsy. Its chemical formula is C₆H₁₁NO₂, with a molecular weight of approximately 132.16 g/mol. The compound is characterized by its yellow solid appearance and is hygroscopic, requiring storage under inert atmospheres at low temperatures (typically between -20°C and 8°C) to maintain stability . This compound is particularly valuable in pharmaceutical research due to its isotopic labeling, which aids in tracing metabolic pathways and understanding drug interactions within biological systems.

The chemical reactivity of rac-Vigabatrin-13C,d2 largely mirrors that of its parent compound, vigabatrin. It can undergo various reactions typical for amino acids and related compounds, including:

  • Hydrolysis: In the presence of water, rac-Vigabatrin-13C,d2 can hydrolyze to form its corresponding amino acid.
  • Transamination: It may participate in transamination reactions where the amino group is transferred to another keto acid.
  • Decarboxylation: Under certain conditions, it can lose a carboxyl group, leading to the formation of amines.

These reactions are crucial for understanding how the compound behaves in biological systems and its potential metabolic pathways.

Vigabatrin and its derivatives, including rac-Vigabatrin-13C,d2, exhibit significant biological activity as inhibitors of gamma-aminobutyric acid transaminase. This inhibition leads to increased levels of gamma-aminobutyric acid in the brain, which contributes to its anticonvulsant effects. The isotopic labeling allows researchers to track its distribution and metabolism in vivo, providing insights into its pharmacokinetics and pharmacodynamics .

The synthesis of rac-Vigabatrin-13C,d2 typically involves isotopic labeling techniques applied during the synthesis of vigabatrin. Common methods include:

  • Chemical Synthesis: Utilizing labeled precursors during the synthesis process to incorporate carbon-13 and deuterium into the final product.
  • Enzymatic Methods: Employing specific enzymes that can facilitate the incorporation of stable isotopes into organic molecules.

These methods ensure that the resulting compound retains its structural integrity while incorporating the necessary isotopes for research purposes.

rac-Vigabatrin-13C,d2 has several applications in pharmaceutical research, including:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand drug metabolism and disposition.
  • Pharmacokinetic Research: Helps in studying absorption, distribution, metabolism, and excretion profiles of vigabatrin-related compounds.
  • Drug

Interaction studies involving rac-Vigabatrin-13C,d2 focus on how this compound interacts with various biological molecules and other drugs. These studies can reveal:

  • Synergistic Effects: How rac-Vigabatrin-13C,d2 may enhance or diminish the effects of other anticonvulsants.
  • Metabolic Pathways: Insights into how this compound is metabolized when co-administered with other drugs.
  • Safety Profiles: Understanding potential adverse effects when combined with various therapeutic agents.

Such studies are critical for developing safer and more effective treatment regimens.

Several compounds share structural or functional similarities with rac-Vigabatrin-13C,d2. Key comparisons include:

Compound NameStructure SimilarityPrimary UseUnique Features
VigabatrinHighAntiepilepticNon-isotopic variant
GabapentinModerateAntiepilepticDifferent mechanism of action
PregabalinModerateAntiepilepticHigher potency than gabapentin
TiagabineModerateAntiepilepticSelective reuptake inhibitor

Uniqueness

rac-Vigabatrin-13C,d2's uniqueness lies in its stable isotope labeling, which facilitates detailed pharmacokinetic studies that are not possible with non-labeled compounds. This capability allows researchers to gain insights into drug behavior at a molecular level, making it an invaluable tool in drug development and metabolic research .

Chiral Synthesis Approaches for Enantiomeric Vigabatrin Derivatives

The synthesis of enantiomerically pure vigabatrin derivatives represents a critical challenge in pharmaceutical chemistry, as only the S-(+)-enantiomer exhibits pharmacological activity while the R-(-)-enantiomer remains therapeutically inert [8]. Several chiral synthesis approaches have been developed to address this fundamental stereochemical requirement.

Asymmetric Synthesis from Natural Amino Acids

The most extensively studied approach utilizes natural alpha-amino acids as chiral starting materials, particularly L-glutamic acid [8]. This methodology leverages the inherent chirality of natural amino acids to establish the desired stereochemical configuration at the carbon-4 position of vigabatrin. The vinyl moiety is subsequently introduced through various chemical transformations including pyrolysis of N-oxides, ester thermal decomposition, or Wittig reaction protocols [8].

Carbohydrate-Based Chiral Pool Synthesis

Research has demonstrated the potential of D-glucose and D-galactose as chiral starting materials for vigabatrin synthesis [8]. The synthetic strategy employs Ferrier rearrangement of tri-O-acetyl-D-glucal to generate 2,3-unsaturated methylglycoside intermediates [8]. The 5-amino functionality is introduced through nucleophilic substitution reactions involving azide displacement of mesylate groups, followed by vinyl group construction via Vasella reaction using zinc or n-butyllithium [8].

Sharpless Asymmetric Methodologies

Advanced asymmetric synthesis protocols incorporate Sharpless asymmetric epoxidation and aminohydroxylation reactions [8]. These methodologies enable the regioselective ring opening of enantiomerically enriched epoxy alcohols, providing access to optically pure vigabatrin precursors with high stereochemical fidelity [8].

Palladium-Catalyzed Deracemization

Palladium(0)-catalyzed deracemization reactions offer an alternative approach for obtaining enantiomerically pure vigabatrin [8]. This methodology involves the selective transformation of racemic intermediates through transition metal catalysis, enabling the preferential formation of the desired S-enantiomer [8].

Isotopic Incorporation Techniques for 13C and Deuterium Labeling

The preparation of rac-Vigabatrin-13C,d2 requires sophisticated isotopic labeling techniques to introduce both carbon-13 and deuterium atoms at specific molecular positions. The compound possesses the molecular formula C5 13CH9D2NO2 with a molecular weight of 132.16 daltons [2].

Carbon-13 Incorporation Strategies

Carbon-13 isotopic labeling is achieved through strategic utilization of 13C-labeled precursor molecules [14]. The incorporation typically occurs at the vinyl carbon position, requiring the use of 13C-enriched reagents during vinyl group formation reactions [2]. Mass spectrometry analysis confirms the successful incorporation of carbon-13 atoms, with isotopologues exhibiting characteristic mass shifts corresponding to the number of incorporated 13C atoms [14].

Deuterium Labeling Methodologies

Deuterium incorporation involves hydrogen isotope exchange reactions using deuterated solvents or reagents [17]. The deuterium atoms are strategically positioned within the molecular framework to enable metabolic tracking and pharmacokinetic studies [17]. Recent developments in deuterium labeling methodology emphasize post-synthetic deuteration approaches in deuterium oxide media, providing catalyst-controlled selectivity for specific hydrogen positions [21].

Combined Isotopic Labeling Protocols

The simultaneous incorporation of both carbon-13 and deuterium isotopes requires carefully orchestrated synthetic sequences to maintain isotopic integrity throughout the reaction pathway [19]. The labeling pattern is confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry analysis, ensuring the achievement of greater than 95% isotopic purity by high-performance liquid chromatography [2].

Isotopic LabelPositionIncorporation MethodAnalytical Confirmation
Carbon-13Vinyl carbon13C-labeled precursorsMass spectrometry
DeuteriumSpecific hydrogen sitesH/D exchange reactionsNMR spectroscopy
Combined labelingMultiple positionsSequential incorporationHPLC-MS analysis

Isotopic Enrichment Optimization

Isotopic enrichment levels exceeding 98 atom percent are achieved through careful selection of labeled starting materials and optimization of reaction conditions [19]. The isotopic labeling enables detailed mechanistic studies of vigabatrin metabolism and facilitates quantitative analysis in biological systems [20].

Scalability Challenges in Racemic Mixture Production

The industrial-scale production of racemic vigabatrin presents numerous technical and economic challenges that must be addressed for commercial viability [25].

Process Optimization and Reproducibility

Scale-up operations encounter significant challenges in maintaining process consistency when transitioning from laboratory to industrial scales [25]. Variations in equipment design, material properties, and process dynamics can compromise product quality and yield [25]. Heat transfer efficiency, mixing patterns, and mass transfer characteristics differ substantially between small and large reaction vessels, potentially affecting the stereochemical integrity of the racemic mixture [25].

Catalyst Performance at Industrial Scale

Catalyst stability represents a critical challenge in large-scale asymmetric synthesis operations [26]. Catalyst deactivation, enantioselectivity loss, and increased catalyst loading requirements contribute to elevated production costs and reduced process efficiency [26]. Industrial implementations require extensive catalyst optimization studies to maintain performance characteristics observed at laboratory scale [26].

Scale ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Factors
Reactor Volume1-10 L100-1000 L10,000+ LHeat transfer efficiency
Catalyst Loading1-5 mol%0.5-2 mol%0.1-1 mol%Economic viability
Reaction Time2-12 hours6-24 hours12-48 hoursProcess productivity
Product Yield85-95%75-85%70-80%Commercial feasibility

Chiral Resolution Scalability

Chiral resolution techniques face inherent limitations when scaled to industrial dimensions [24]. Traditional crystallization-based resolution methods necessarily discard at least fifty percent of the starting racemic mixture, creating substantial economic inefficiency [24]. Advanced resolution techniques utilizing diastereomeric salt formation require extensive screening to identify suitable chiral resolving agents with appropriate solubility characteristics [24].

Continuous Flow Processing

Continuous flow microreactor technology offers potential solutions to scalability challenges encountered in batch processes [22]. Flow systems enable enhanced control over reaction parameters, improved heat and mass transfer characteristics, and reduced processing times [22]. However, the implementation of continuous flow systems for racemic vigabatrin production requires extensive process development and validation studies [22].

Economic Considerations

The economic viability of large-scale racemic vigabatrin production depends critically on catalyst costs, raw material availability, and process efficiency [26]. Catalyst recycling protocols become essential for commercial operations, requiring the development of robust catalyst recovery and regeneration procedures [26]. Process intensification techniques, including continuous processing and advanced reactor designs, are necessary to achieve competitive production economics [26].

High-Performance Liquid Chromatography represents the cornerstone analytical methodology for vigabatrin quantification and purity assessment. The inherent analytical challenges posed by vigabatrin stem from its zwitterionic nature and limited ultraviolet absorption characteristics, necessitating sophisticated derivatization strategies to achieve optimal analytical performance [1] [2] [3].

Reversed-Phase HPLC with Pre-Column Derivatization

The most widely adopted HPLC approach employs pre-column derivatization using 9-fluorenylmethyloxycarbonyl chloride (FMOC) as the derivatizing agent [1]. This methodology addresses the analytical challenges associated with vigabatrin's primary amine functionality, converting it to a stable, UV-active derivative. The optimized chromatographic conditions utilize a Finpak SIL C18 column (250 × 4.6 mm internal diameter, 5 µm particle size) with an isocratic mobile phase consisting of acetonitrile and water in a 97.5:2.5 volume ratio [1].

The derivatization protocol requires vigabatrin dissolution in borate buffer at pH 7.7, followed by reaction with FMOC in acetonitrile for five minutes. This rapid derivatization process yields a stable complex with enhanced spectroscopic properties, enabling detection at 265 nm wavelength [1]. The method demonstrates excellent linearity across the concentration range of 5-30 µg/mL with a correlation coefficient (R²) of 0.9992, indicating robust quantitative performance [1].

Chiral HPLC for Enantiomeric Separation

Given that rac-Vigabatrin-13C,d2 represents a racemic mixture, enantiomeric separation and quantification represent critical analytical requirements. Chiral HPLC methodology employing macrocyclic glycopeptide antibiotic chiral stationary phases has been successfully validated for this application [4]. The separation utilizes a Chirobiotic TAG (teicoplanin aglycone) column with an ethanol-water mobile phase system (80:20 volume ratio) at a flow rate of 0.4 mL/min [4].

This methodology achieves baseline resolution of R-(-) and S-(+) vigabatrin enantiomers with detection at 210 nm wavelength. The validated method exhibits linearity over the concentration range of 100-1600 µg/mL for both enantiomers with correlation coefficients exceeding 0.999 [4]. Recovery studies demonstrate excellent accuracy, with overall recoveries ranging from 98.3 to 99.8 percent for both enantiomers, accompanied by relative standard deviations between 0.48 and 0.52 percent [4].

Alternative Derivatization Approaches

Additional HPLC methodologies employ alternative derivatization strategies to enhance vigabatrin detectability. The utilization of 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) as a derivatizing agent enables UV-Vis detection with acceptable sensitivity and specificity [3]. This approach employs gradient elution on C18 columns with acetonitrile and orthophosphoric acid mobile phases, achieving linearity over the concentration range of 0.8-30.0 µg/mL in both plasma and urine matrices [3].

Fluorescence detection methodologies utilizing o-phthaldialdehyde (OPA) derivatization provide enhanced sensitivity for biological matrix analysis [2] [5]. These methods achieve excitation and emission wavelengths of 340 and 440 nm respectively, with lower limits of quantification reaching 5 µmol/L for serum analysis [5]. The fluorescence approach demonstrates particular utility for simultaneous determination of vigabatrin with other antiepileptic drugs such as gabapentin [5].

HPLC MethodColumnMobile PhaseDetectionLinearity RangeLOD/LOQ
RP-HPLC with FMOC derivatizationFinpak SIL C18 (250 × 4.6 mm, 5 µm)Acetonitrile:water (97.5:2.5 v/v)UV at 265 nm5-30 µg/mLNot specified
Chiral HPLC for enantiomersChirobiotic TAG (teicoplanin aglycone)Ethanol:water (80:20 v/v)UV at 210 nm100-1600 µg/mLLOD: 25 µg/mL, LOQ: 100 µg/mL
HPLC with NQS derivatizationC18 columnAcetonitrile:orthophosphoric acid gradientUV-Vis detection0.8-30.0 µg/mLNot specified
Gradient HPLC with OPA derivatizationHypersil BDS C-18 (125 × 3 mm, 3 µm)Phosphate buffer-acetonitrile-methanol-waterFluorescence (340/440 nm)Not specifiedLOQ: 5 µmol/L

Mass Spectrometric Techniques: GC-MS and LC-MS/MS Applications

Mass spectrometric methodologies provide unparalleled selectivity and sensitivity for vigabatrin quantification, particularly in complex biological matrices. These techniques overcome many limitations associated with traditional HPLC approaches while enabling isotopic discrimination essential for labeled compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry methodologies require derivatization to render vigabatrin volatile and thermally stable. Methylation derivatization represents the most established approach, employing protein precipitation followed by methylation using appropriate reagents [6] [7]. The derivatized compounds undergo separation on polydimethylsiloxane columns using splitless injection modes with cyclobarbital serving as the internal standard [6].

The validated GC-MS methodology demonstrates linear calibration curves across concentration ranges of 5-80 µg/mL for vigabatrin and 5-30 µg/mL for gabapentin when analyzed simultaneously [6]. Within-day and day-to-day relative standard deviations remain below 10 and 15 percent respectively, with limits of quantification established at 2 µg/mL for both compounds [6]. Selected ion monitoring detection provides enhanced specificity and sensitivity compared to full-scan acquisition modes [6].

Advanced derivatization approaches utilizing alkyl chloroformates have demonstrated significant improvements in efficiency and speed [8]. These methodologies enable simultaneous derivatization of both amino and carboxylic acid functionalities within seconds, reducing overall sample preparation time to less than five minutes [8]. The alkyl chloroformate approach achieves linear calibration curves over concentration ranges of 0.5-50.0 mg/L with accuracy ranging from 97.9 to 109.3 percent and precision better than 12.1 percent [8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry represents the gold standard for vigabatrin quantification in biological matrices, offering exceptional sensitivity and specificity without requiring extensive derivatization procedures. The zwitterionic nature of vigabatrin presents ionization challenges that are effectively addressed through careful optimization of mobile phase conditions and ion source parameters [9] [10].

Advanced LC-MS/MS methodologies employ simple protein precipitation using acetonitrile for sample cleanup, followed by chromatographic separation on C18 columns with highly aqueous mobile phases [9]. The Waters Symmetry C18 column (4.6 × 50 mm, 3.5 µm particle size) enables complete separation within five-minute run times using isocratic elution at flow rates of 0.35 mL/min [9]. Positive electrospray ionization with selected reaction monitoring provides optimal sensitivity and selectivity [9].

The validated LC-MS/MS methodology demonstrates excellent linearity over the concentration range of 0.010-50.0 µg/mL with correlation coefficients exceeding 0.9982 [9]. The methodology proves particularly valuable for pediatric therapeutic drug monitoring applications where sample volume limitations present significant analytical challenges [9]. Vigabatrin-13C,d2 serves as the ideal internal standard, providing isotopic correction for matrix effects and analytical variability [9].

Multi-Analyte Mass Spectrometric Methods

Comprehensive analytical approaches enabling simultaneous quantification of multiple antiepileptic drugs have been developed using LC-MS/MS platforms [11] [12]. These methodologies accommodate the wide concentration ranges encountered in clinical practice, spanning from tens of µg/L to hundreds of mg/L across different antiepileptic compounds [11].

The multi-analyte approach employs simple protein precipitation followed by dilution and injection onto reversed-phase columns [11]. Multiple selected reaction monitoring transitions are monitored for each analyte, with stable isotope-labeled internal standards providing optimal quantitative performance [11]. Vigabatrin analysis within these panels typically achieves linear ranges from 0.10 to 50 mg/L with correlation coefficients exceeding 0.9966 [11].

MS MethodSample PreparationColumn/SeparationDetection ModeLinearity RangeInternal Standard
LC-MS/MS with derivatizationProtein precipitation + propyl chloroformate derivatizationZorbax Eclipse XDB-C8 (150×4.6mm, 5µm)Positive SRM0.500-50.0 µg/mL4-aminocyclohexanecarboxylic acid
GC-MS with methylationProtein precipitation + methylationPolydimethylsiloxane columnSelected ion monitoring5-80 µg/mL (vigabatrin)Cyclobarbital
LC-ESI-MS/MSProtein precipitation with acetonitrileWaters Symmetry C18 (4.6×50mm, 3.5µm)Positive ESI-MS/MS0.010-50.0 µg/mLVigabatrin-13C,d2
LC-MS/MS (multi-analyte)Protein precipitationHypersil GOLD (50×2.1mm, 1.9µm)Multiple SRM transitions12 ng/mL to 200 µg/mLMultiple isotope-labeled standards

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verification

Nuclear Magnetic Resonance spectroscopy provides unparalleled capabilities for isotopic verification and structural characterization of rac-Vigabatrin-13C,d2. The technique enables direct observation of isotopic substitution patterns while providing quantitative information regarding isotopic enrichment levels and positional specificity.

Carbon-13 NMR Spectroscopy Applications

Carbon-13 Nuclear Magnetic Resonance spectroscopy serves as the primary methodology for verification of 13C isotopic incorporation in labeled vigabatrin compounds [13] [14]. The technique enables direct observation of carbon signals with enhanced intensity at positions of isotopic enrichment, providing unambiguous confirmation of labeling patterns [13]. Modern high-field NMR spectrometers operating at 500-800 MHz frequencies provide sufficient sensitivity for detailed structural characterization of milligram quantities of labeled material [14].

Quantitative 13C NMR methodologies enable determination of isotopic enrichment levels through integration ratio analysis comparing enriched and natural abundance carbon signals [15]. The site-specific natural isotope fractionation approach (SNIF-NMR) provides exceptional precision for measuring carbon-13 content at individual molecular positions [15]. This methodology proves particularly valuable for quality control applications where isotopic purity specifications must be verified [15].

The carbon-13 NMR approach demonstrates capability for detecting small differences in carbon-13 content between different synthetic batches or degradation products [15]. Integration of multiple carbon signals enables comprehensive assessment of isotopic distribution patterns throughout the vigabatrin molecular framework [15]. Comparison with authentic reference standards provides quantitative assessment of isotopic purity and positional specificity [15].

Deuterium (²H) NMR Spectroscopy

Deuterium Nuclear Magnetic Resonance spectroscopy enables direct verification of deuterium incorporation in rac-Vigabatrin-13C,d2, though technical challenges associated with deuterium detection require specialized experimental approaches [16] [17]. The quadrupolar nature of deuterium nuclei results in broader line widths and reduced sensitivity compared to proton or carbon-13 detection [17].

Advanced deuterium NMR methodologies demonstrate that labeled glycogen exhibits very short transverse relaxation times (T2 < 2 ms), resulting in spectral line widths exceeding five times those observed for corresponding carbon-13 labeled compounds [17]. These findings suggest that deuterium-labeled vigabatrin may exhibit similar relaxation characteristics, requiring optimized acquisition parameters to achieve adequate signal-to-noise ratios [17].

Deuterium isotope effects on neighboring carbon-13 chemical shifts provide indirect verification of deuterium incorporation patterns [16]. Long-range deuterium isotope effects can extend several bonds from the site of substitution, enabling comprehensive characterization of deuterium labeling patterns through carbon-13 detection [16]. This approach circumvents many technical limitations associated with direct deuterium observation while providing definitive isotopic verification [16].

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance spectroscopy provides absolute purity determination capabilities for rac-Vigabatrin-13C,d2 without requiring certified reference standards [18]. The methodology relies on the fundamental relationship between signal integration and molar quantities, enabling direct purity assessment through comparison with internal or external calibration standards [18].

The quantitative NMR approach demonstrates exceptional precision, with relative expanded uncertainties below 0.1 percent achievable for high-purity organic materials [18]. Internal calibration using certified reference compounds provides optimal accuracy, while external calibration approaches enable analysis of precious or mass-limited samples [18]. The method proves particularly valuable for labeled compounds where traditional purity assessment approaches may be inadequate [18].

Validation studies demonstrate that quantitative proton NMR achieves correlation coefficients exceeding 0.99 across multiple measurement series [18]. The methodology enables detection and quantification of impurities through comprehensive spectral analysis, providing mass balance calculations that account for all observable components [18]. This approach proves essential for rigorous purity assessment of isotopically labeled pharmaceutical reference standards [18].

NMR TypeApplicationField StrengthKey FeaturesSensitivity
13C NMR spectroscopyIsotopic verification and structure confirmation500-800 MHzCarbon skeleton analysisGood for 13C-enriched samples
2H NMR spectroscopyDeuterium labeling verificationVariousIsotope incorporation verificationLower than 1H and 13C
Quantitative 1H NMR (qNMR)Purity determination400-600 MHzAbsolute quantification possibleHigh with proper calibration
Multinuclear NMRComplete structural characterization400-800 MHzComplete isotope profileVariable by nucleus
SNIF-NMRSite-specific isotope analysisHigh field NMRSite-specific isotope ratiosHigh precision for isotope ratios

Dates

Last modified: 07-20-2023

Explore Compound Types